N-(furan-2-ylmethyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a furan-2-ylmethyl group at the amide nitrogen and a 1,2,4-triazole ring substituted with phenyl (4-position) and pyridin-3-yl (5-position) groups. The sulfanyl acetamide linker bridges the triazole core and the furan-containing side chain.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-13-17-9-5-11-27-17)14-28-20-24-23-19(15-6-4-10-21-12-15)25(20)16-7-2-1-3-8-16/h1-12H,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMUQPDOQIAPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a furan ring, a triazole moiety, and a phenyl group, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can act against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The inclusion of furan and phenyl groups may enhance these activities through synergistic effects.
Anticancer Potential
Triazole derivatives have also been explored for their anticancer properties. A study highlighted that certain triazole-based compounds demonstrate cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Furan Ring | Enhances bioavailability and solubility |
| Triazole Moiety | Exhibits broad-spectrum antimicrobial activity |
| Phenyl Group | Contributes to cytotoxicity against cancer cells |
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of bacteria. The compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Anticancer Activity : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. Compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C20H17N5O2S
- Molecular Weight : 391.4 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- CAS Number : 325693-57-0
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. For instance, a related compound was shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This highlights the potential for this compound to be developed as a novel anticancer agent .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific biological targets. For example, triazole compounds often act as inhibitors of enzymes involved in nucleic acid synthesis. This inhibition can lead to reduced proliferation of pathogenic organisms or cancer cells .
Drug Development
The structural features of this compound make it a candidate for further drug development. Its ability to modulate biological pathways presents opportunities for creating targeted therapies in infectious diseases and cancer treatment .
Agrochemical Applications
Pesticidal Activity
Research has shown that triazole-based compounds can possess fungicidal properties. The application of N-(furan-2-ylmethyl)-2-{[4-phenyl-5-(pyridin-3-y)-4H-triazol -3 - yl]sulfanyl}acetamide in agricultural settings could provide new solutions for managing fungal diseases in crops .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Pharmaceutical development |
| Study 2 | Induced apoptosis in breast cancer cell lines | Anticancer drug development |
| Study 3 | Showed efficacy as a fungicide against Fusarium species | Agrochemical formulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a detailed comparison with key analogues, focusing on structural variations, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Impact on Activity: The pyridine position (3- vs. 4-pyridinyl) significantly affects receptor specificity. For example, VUAA-1 (pyridin-3-yl) and OLC-12 (pyridin-4-yl) differ in Orco activation potency across insect species . Substituents on the amide nitrogen: Bulky groups (e.g., isopropylphenyl in OLC-12) enhance receptor selectivity, while smaller groups (e.g., furan-2-ylmethyl in the target compound) may improve membrane permeability . Amino vs. aryl groups at triazole 4-position: Amino-substituted derivatives (e.g., anti-exudative compounds) exhibit strong anti-inflammatory activity, whereas phenyl/pyridinyl groups favor ion channel modulation .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for anti-exudative derivatives, involving alkylation of 4-phenyl-5-pyridin-3-yl-1,2,4-triazole-3-thione with N-(furan-2-ylmethyl)-α-chloroacetamide under basic conditions .
- In contrast, VUAA-1 and OLC-12 require ethyl or isopropylphenyl substituents introduced via more complex cyclization protocols .
Biological Performance: Anti-exudative activity: Derivatives with 4-amino-5-(furan-2-yl)-triazole cores show 65–90% edema inhibition in rats, surpassing the target compound’s inferred activity due to the absence of an amino group . Orco modulation: Pyridinyl-containing compounds (e.g., VUAA-1) achieve EC₅₀ values in the low micromolar range, but the target compound’s pyridin-3-yl group may reduce efficacy compared to pyridin-4-yl analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
